molecular formula C7H9N3O B1584557 N,N-Bis(2-cyanoethyl)formamide CAS No. 3445-84-9

N,N-Bis(2-cyanoethyl)formamide

Cat. No.: B1584557
CAS No.: 3445-84-9
M. Wt: 151.17 g/mol
InChI Key: MYRFNYCEQURXPT-UHFFFAOYSA-N
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Description

N,N-Bis(2-cyanoethyl)formamide is an organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . It is also known by other names such as 3,3’-Formyliminodipropiononitrile . This compound is characterized by the presence of two cyanoethyl groups attached to a formamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile with formamide in the presence of a base . The reaction typically involves the use of catalytic quantities of sodium, which facilitates the addition of the cyanoethyl groups to the formamide. The reaction can be represented as follows:

2 CH2=CH-CN+HCONH2This compound\text{2 CH}_2\text{=CH-CN} + \text{HCONH}_2 \rightarrow \text{this compound} 2 CH2​=CH-CN+HCONH2​→this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-cyanoethyl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to yield formamide and cyanoacetic acid derivatives.

Common Reagents and Conditions:

    Bases: Sodium or potassium hydroxide for substitution reactions.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Formamide and cyanoacetic acid derivatives.

Scientific Research Applications

N,N-Bis(2-cyanoethyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-cyanoethyl)formamide involves its ability to act as a nucleophile due to the presence of the cyanoethyl groups. These groups can participate in various chemical reactions, targeting specific molecular pathways and facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    N,N-Diethylformamide: Similar structure but with ethyl groups instead of cyanoethyl groups.

    N,N-Dimethylformamide: Contains methyl groups instead of cyanoethyl groups.

Uniqueness: N,N-Bis(2-cyanoethyl)formamide is unique due to the presence of the cyanoethyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFNYCEQURXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063034
Record name Formamide, N,N-bis(2-cyanoethyl)-
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3445-84-9
Record name N,N-Bis(2-cyanoethyl)formamide
Source CAS Common Chemistry
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Record name N,N-Bis(2-cyanoethyl)formamide
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Record name Formamide, N,N-bis(2-cyanoethyl)-
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Record name Formamide, N,N-bis(2-cyanoethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-formyliminodipropiononitrile
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Record name N,N-Bis(2-cyanoethyl)formamide
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Synthesis routes and methods

Procedure details

Reactions of acrylonitrile and formamide in the presence of bases have been described. Thus, according to DRP 735,771, N,N-bis-(2-cyanoethyl)-formamide is obtained from 2 moles of acrylonitrile and 1 mole of formamide using catalytic quantities of sodium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N,N-Bis(2-cyanoethyl)formamide useful in analyzing gasoline composition?

A1: CEF exhibits selective affinity for aromatic hydrocarbons, making it a valuable stationary phase in gas chromatography. Research has shown that CEF effectively separates aromatics from other gasoline components like saturates and olefins. [, ] This separation allows for the accurate quantification of individual aromatic compounds, including benzene, toluene, ethylbenzene, and xylenes, which is crucial for assessing gasoline quality and environmental impact. []

Q2: Can this compound be used to analyze air samples?

A2: Yes, CEF's ability to separate aromatic hydrocarbons extends to analyzing ambient air samples. [] A study demonstrated that using CEF in gas chromatography, coupled with sulfuric acid extraction to remove interfering oxygenated solvents, enables the determination of aromatic hydrocarbons present in charcoal tube air samples. [] This application is particularly relevant for monitoring air quality and assessing exposure to potentially harmful aromatic compounds.

Q3: Beyond gasoline and air, are there other applications for this compound in analytical chemistry?

A3: CEF has proven useful for analyzing paint products like enamels and thinners. [] Due to stricter regulations on photochemically reactive solvents in paints, accurately quantifying aromatic content is critical. A gas chromatographic method utilizing CEF successfully determined toluene, ethylbenzene, and total aromatics in these products. [] This analysis helps ensure compliance with environmental regulations and minimize the release of volatile organic compounds.

Q4: Are there any limitations to using this compound in gas chromatographic analysis?

A4: While highly effective, CEF's performance can be influenced by certain factors. For example, the presence of gem-disubstituted cyclohexyl naphthenes and high concentrations of dicycloparaffins have been shown to introduce errors in the analysis of cyclopentyl-cyclohexyl naphthene splits in gasoline. [] Therefore, understanding the potential limitations and interferences associated with CEF is crucial for accurate and reliable analysis.

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